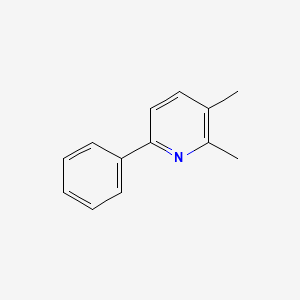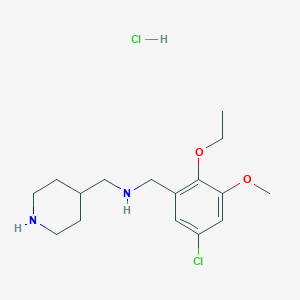
1,4-bis(heptyloxy)-2,5-dinitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-bis(heptyloxy)-2,5-dinitrobenzene (BDNB) is a chemical compound that has been extensively studied for its applications in scientific research. BDNB is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. PKC is also involved in the regulation of ion channels, neurotransmitter release, and gene expression. Therefore, the inhibition of PKC activity by BDNB has significant implications in the fields of pharmacology, neuroscience, and cancer research.
Wirkmechanismus
1,4-bis(heptyloxy)-2,5-dinitrobenzene binds to the catalytic domain of PKC, inhibiting its activity by preventing the binding of ATP to the kinase domain. The inhibition of PKC activity by 1,4-bis(heptyloxy)-2,5-dinitrobenzene leads to a decrease in the phosphorylation of downstream substrates, resulting in the modulation of various cellular processes.
Biochemical and Physiological Effects:
1,4-bis(heptyloxy)-2,5-dinitrobenzene has been shown to modulate the activity of various ion channels, including voltage-gated calcium channels and potassium channels. 1,4-bis(heptyloxy)-2,5-dinitrobenzene has also been shown to inhibit the release of neurotransmitters, including glutamate and acetylcholine. Additionally, 1,4-bis(heptyloxy)-2,5-dinitrobenzene has been shown to induce apoptosis in cancer cells by inhibiting the activity of PKC.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,4-bis(heptyloxy)-2,5-dinitrobenzene in lab experiments is its high potency and specificity for PKC inhibition. 1,4-bis(heptyloxy)-2,5-dinitrobenzene has been shown to be a more potent inhibitor of PKC than other commonly used inhibitors, such as staurosporine and bisindolylmaleimide. However, one limitation of using 1,4-bis(heptyloxy)-2,5-dinitrobenzene is its low solubility in aqueous solutions, which can make it challenging to use in some experimental setups.
Zukünftige Richtungen
There are several future directions for the study of 1,4-bis(heptyloxy)-2,5-dinitrobenzene and its applications in scientific research. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of 1,4-bis(heptyloxy)-2,5-dinitrobenzene. Additionally, the study of the effects of PKC inhibition by 1,4-bis(heptyloxy)-2,5-dinitrobenzene on other cellular processes, such as autophagy and inflammation, could provide valuable insights into the role of PKC in these processes. Finally, the development of novel drug delivery systems for 1,4-bis(heptyloxy)-2,5-dinitrobenzene could improve its solubility and bioavailability, making it a more effective tool compound for scientific research.
Synthesemethoden
1,4-bis(heptyloxy)-2,5-dinitrobenzene can be synthesized by the reaction of 1,4-dihydroxy-2,5-dinitrobenzene with heptyl bromide in the presence of potassium carbonate. The reaction yields 1,4-bis(heptyloxy)-2,5-dinitrobenzene as a yellow crystalline solid with a melting point of 124-126°C.
Wissenschaftliche Forschungsanwendungen
1,4-bis(heptyloxy)-2,5-dinitrobenzene has been widely used as a tool compound in the study of PKC signaling pathways. It has been shown to inhibit the activity of all PKC isoforms, with the exception of PKCη and PKCθ. 1,4-bis(heptyloxy)-2,5-dinitrobenzene has been used to investigate the role of PKC in various cellular processes, including neurotransmitter release, synaptic plasticity, and long-term potentiation (LTP). 1,4-bis(heptyloxy)-2,5-dinitrobenzene has also been used to study the effects of PKC inhibition on cancer cell proliferation and apoptosis.
Eigenschaften
IUPAC Name |
1,4-diheptoxy-2,5-dinitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O6/c1-3-5-7-9-11-13-27-19-15-18(22(25)26)20(16-17(19)21(23)24)28-14-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZHMQGMKZXDGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC(=C(C=C1[N+](=O)[O-])OCCCCCCC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(heptyloxy)-2,5-dinitrobenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-{3-[methyl(2-phenylethyl)amino]-1-piperidinyl}-4-oxobutyl)-2-pyrrolidinone](/img/structure/B6079616.png)
![1-[4-({[2-(1H-imidazol-1-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6079627.png)
![N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate](/img/structure/B6079633.png)
![1-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-(methoxymethyl)piperidine](/img/structure/B6079635.png)
![6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}-1H-benzimidazole](/img/structure/B6079642.png)
![S-[4-methyl-5-(5-methyl-2-thienyl)-4H-1,2,4-triazol-3-yl] 4-propoxybenzenecarbothioate](/img/structure/B6079653.png)

![N~1~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6079676.png)
![N-(2-hydroxyphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6079689.png)
![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6079692.png)

![2-(1-azabicyclo[2.2.2]oct-3-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6079709.png)
![4-methyl-N-(3-nitrophenyl)-2-[2-(5,5,6-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazino]-1,3-thiazole-5-carboxamide hydrobromide](/img/structure/B6079720.png)
![ethyl 2-[2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6079727.png)